3-Bromoimidazo[1,5-a]pyrimidine
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Overview
Description
3-Bromoimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the third position
Mechanism of Action
Target of Action
3-Bromoimidazo[1,5-a]pyrimidine is a derivative of imidazopyridine, which has been found to have a wide range of pharmacological activities .
Mode of Action
Studies on similar imidazopyridine derivatives suggest that they may induce cell cycle arrest at the g2/m phase, activate caspase-3, and inhibit the pi3k/akt/mtor signaling pathway . These actions can lead to the inhibition of cell proliferation and induction of apoptosis, which are key mechanisms in anticancer activity.
Biochemical Pathways
The inhibition of the pi3k/akt/mtor signaling pathway, as seen in similar compounds, can have significant downstream effects . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.
Result of Action
Based on the activities of similar compounds, it can be inferred that this compound may have potential anticancer effects . These effects could be due to the induction of cell cycle arrest, activation of apoptosis, and inhibition of key signaling pathways involved in cell survival and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,5-a]pyrimidine can be synthesized through various methods. One common approach involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. This reaction typically occurs under acidic conditions, such as in the presence of trifluoroacetic acid (TFA), leading to the formation of the desired imidazopyrimidine core .
Industrial Production Methods: Industrial production of this compound often involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . This method is advantageous due to its mild reaction conditions and the absence of a need for a base.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.
Cyclization Reactions: Cyclization reactions may involve reagents like TBHP and occur under acidic or neutral conditions.
Major Products Formed:
Substitution Products: Various substituted imidazopyrimidines.
Cyclization Products: More complex fused heterocyclic compounds.
Scientific Research Applications
3-Bromoimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar “amino-nitro-amino” arrangement and are used in various applications, including as antibacterial agents.
Uniqueness: 3-Bromoimidazo[1,5-a]pyrimidine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials.
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKITFQPFNXSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823964-72-2 |
Source
|
Record name | 3-bromoimidazo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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